molecular formula C7H13B B3056328 5-Bromo-3,3-dimethylpent-1-ene CAS No. 70472-96-7

5-Bromo-3,3-dimethylpent-1-ene

Cat. No. B3056328
CAS RN: 70472-96-7
M. Wt: 177.08 g/mol
InChI Key: YTLHGTZXTYNOKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-1-pentene involves the addition of hydrogen bromide (HBr) to 1,3-butadiene . This electrophilic addition reaction proceeds via a 1,2-addition mechanism , resulting in the formation of 3-bromo-1-butene. The yield of this reaction is approximately 70% .

Scientific Research Applications

Synthesis and Structural Characterization

5-Bromo-3,3-dimethylpent-1-ene is utilized in the synthesis of structurally complex molecules. For instance, its derivatives have been used in the synthesis and structural characterization of various compounds. The precise structural characterization, often confirmed by X-ray analysis, is a critical aspect in understanding the properties and potential applications of these synthesized materials (Niestroj, Bruhn, & Maier, 1998).

Role in Heterocyclic Synthesis

This compound also plays a role in the synthesis of heterocyclic and polyheterocyclic compounds. Its derivatives, particularly brominated enones, have been identified as attractive building blocks for constructing these compounds, which are significant in various fields including pharmaceuticals and material science (Mittersteiner, Zanatta, Bonacorso, & Martins, 2020).

In Organic Compound Synthesis

The compound and its derivatives are also integral in the synthesis of various organic compounds. They have been used in reactions involving crystal structure analysis, Hirshfeld surface characterization, and thermal analysis, providing insights into intermolecular interactions and stability of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Industrial Scale-Up Processes

5-Bromo-3,3-dimethylpent-1-ene's derivatives have been involved in practical industrial processes, particularly in the scale-up of key intermediates for the manufacturing of therapeutics. Its application in such processes highlights its significance in the pharmaceutical industry (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Electrophilic Addition Reactions

It is also significant in electrophilic addition reactions. Studies on compounds like 5-Bromo-3,3-dimethylpent-1-ene help understand the mechanics of electrophilic addition and how various substituents influence these reactions, which is crucial in organic synthesis (Ruddock & Reese, 1999).

properties

IUPAC Name

5-bromo-3,3-dimethylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-4-7(2,3)5-6-8/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLHGTZXTYNOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519424
Record name 5-Bromo-3,3-dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3-dimethylpent-1-ene

CAS RN

70472-96-7
Record name 5-Bromo-3,3-dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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